molecular formula C22H19N5OS B4567755 N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4567755
M. Wt: 401.5 g/mol
InChI Key: JDJDCAAMQJDEGW-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based derivative characterized by a naphthalen-1-yl acetamide moiety, a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4, and a pyridin-3-yl group at position 3. The sulfanyl (-S-) linker bridges the triazole and acetamide groups, contributing to its structural uniqueness. Its synthesis typically involves cyclization reactions to form the triazole ring, followed by alkylation or thiolation steps to introduce functional groups .

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-2-13-27-21(17-9-6-12-23-14-17)25-26-22(27)29-15-20(28)24-19-11-5-8-16-7-3-4-10-18(16)19/h2-12,14H,1,13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJDCAAMQJDEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N4OS2C_{21}H_{18}N_4OS_2. Its structure includes a naphthalene moiety linked to a triazole derivative via a sulfanyl group.

PropertyValue
Molecular FormulaC21H18N4OS2
Molecular Weight394.52 g/mol
IUPAC NameThis compound
InChI Key[InChI Key here]

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with naphthalene substitutions showed enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound 3jS. aureus2
Compound 7E. faecium2
Naphthalene derivativeVancomycin-resistant E. faecium8

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research indicates that triazole derivatives can inhibit various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For example, compounds with similar scaffolds have been shown to inhibit the STAT3 pathway, which is crucial in many cancers .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Triazole derivative AMCF7 (breast cancer)10
Triazole derivative BHeLa (cervical cancer)15

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the triazole ring is known to facilitate binding to various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Case Studies

A recent study highlighted the effectiveness of a series of naphthalene-based compounds against drug-resistant bacterial strains. The introduction of various substituents on the naphthalene ring was found to significantly enhance antimicrobial activity . Another study focusing on anticancer properties revealed that modifications on the triazole moiety could lead to increased potency against specific cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Pyridin-3-yl at position 5 of the triazole may participate in hydrogen bonding or metal coordination, enhancing target affinity .

Anti-Exudative Activity

  • Reference Compound: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Target Compound : The allyl and pyridinyl substituents may enhance activity by improving target engagement or pharmacokinetic profiles, though specific data are pending .

Antiviral and Anticancer Potential

  • Analog : N-(2-chloro-4-sulfamoylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) via allosteric binding .

Enzyme Modulation

  • Analog : N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited enzyme modulation through hydrogen bonding and π–π interactions .
  • Target Compound : The naphthalen-1-yl group may enhance binding to hydrophobic enzyme pockets, while the allyl group could influence conformational flexibility .

Q & A

Q. How do substituents on the triazole ring influence biological vs. chemical stability?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance stability under acidic conditions but reduce antimicrobial activity .
  • Steric Hindrance : Bulky groups (e.g., naphthalen-1-yl) improve plasma half-life but complicate synthesis .
  • Accelerated Stability Testing : Expose to UV light (ICH Q1B guidelines) to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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